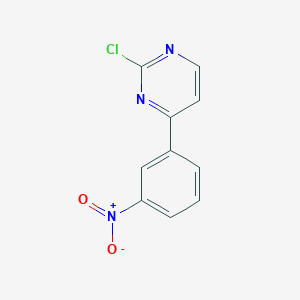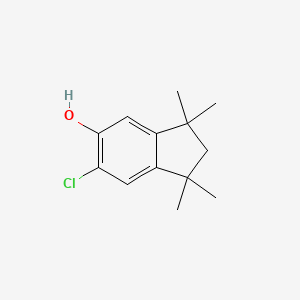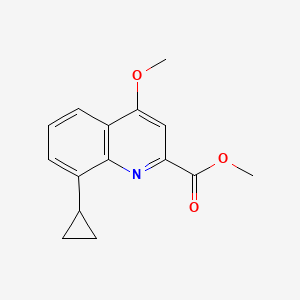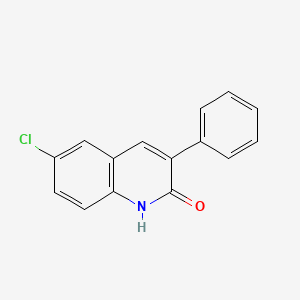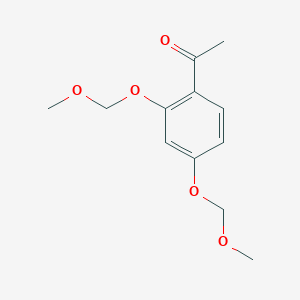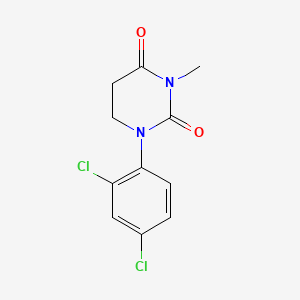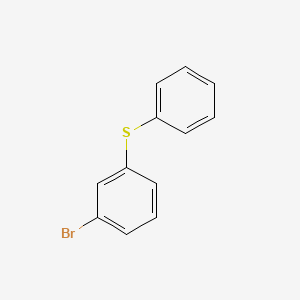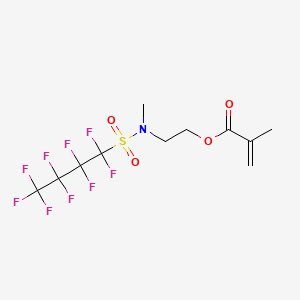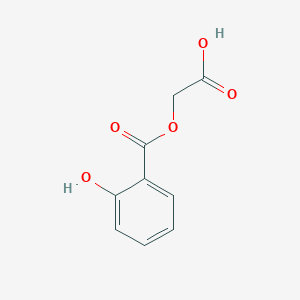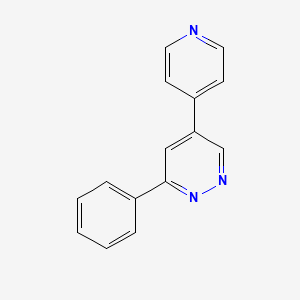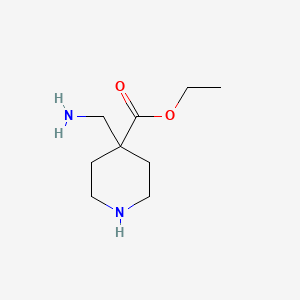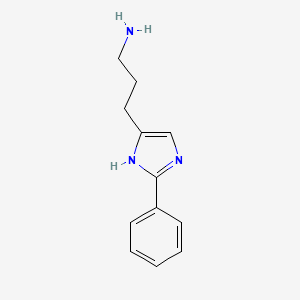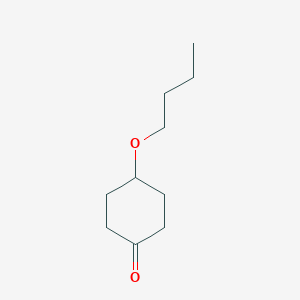
4-BUTOXYCYCLOHEXAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxycyclohexan-1-one: is an organic compound with the molecular formula C10H18O2 It is a derivative of cyclohexanone, where a butoxy group is attached to the fourth carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxycyclohexan-1-one typically involves the alkylation of cyclohexanone with butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the butyl bromide. The general reaction scheme is as follows:
Cyclohexanone+Butyl BromideNaHthis compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Butoxycyclohexan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the butoxy group, where nucleophiles such as halides or amines replace the butoxy group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Halides (e.g., NaI) in acetone, amines (e.g., NH3) in ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated cyclohexanones.
Scientific Research Applications
Chemistry: 4-Butoxycyclohexan-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a model compound to study enzyme-catalyzed reactions involving cyclohexanone derivatives. It helps in understanding the metabolic pathways and mechanisms of action of similar compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a suitable candidate for developing inhibitors or activators of specific enzymes.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-butoxycyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone without the butoxy group.
4-tert-Butylcyclohexanone: A similar compound with a tert-butyl group instead of a butoxy group.
4-Methoxycyclohexan-1-one: A compound with a methoxy group instead of a butoxy group.
Uniqueness: 4-Butoxycyclohexan-1-one is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Compared to its analogs, this compound offers a balance of stability and reactivity, making it versatile for different applications.
Properties
CAS No. |
66227-44-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-butoxycyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h10H,2-8H2,1H3 |
InChI Key |
VSJFEVDBWCAVMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CCC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


